molecular formula C20H18FNO4 B11294233 3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No.: B11294233
M. Wt: 355.4 g/mol
InChI Key: FZAQDNHJRXPPCD-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and a morpholinylmethyl group attached to the chromen-2-one core structure. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

Molecular Formula

C20H18FNO4

Molecular Weight

355.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one

InChI

InChI=1S/C20H18FNO4/c21-15-4-1-13(2-5-15)16-11-14-3-6-18(23)17(19(14)26-20(16)24)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2

InChI Key

FZAQDNHJRXPPCD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and anhydrous aluminum chloride as the catalyst.

    Hydroxylation: The hydroxy group at the 7-position can be introduced through a hydroxylation reaction using a suitable oxidizing agent such as hydrogen peroxide or a peracid.

    Attachment of the Morpholinylmethyl Group: The morpholinylmethyl group can be attached through a nucleophilic substitution reaction using morpholine and formaldehyde under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-(4-fluorophenyl)-7-oxo-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one.

    Reduction: Formation of 3-(4-fluorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
  • 3-(4-Bromophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one
  • 3-(4-Methylphenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one

Uniqueness

3-(4-Fluorophenyl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can influence the compound’s electronic properties, potentially leading to improved interactions with molecular targets.

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